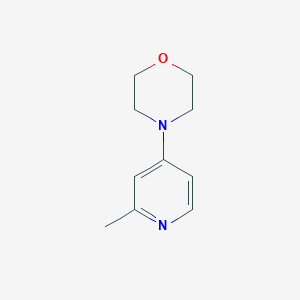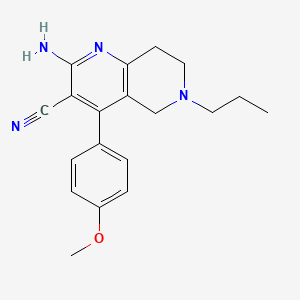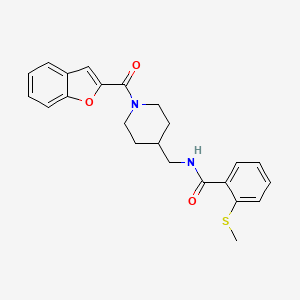
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide , which is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and molecular weight. For example, a similar compound, N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, has a molecular weight of 271.697 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorinated Phenols : These compounds, including pentachlorophenol and lower chlorinated phenols like tetra- and trichlorophenols, have been extensively used as fungicides, herbicides, insecticides, and in the synthesis of other pesticides. Research has focused on their occurrence, toxicity, metabolism, and environmental degradation. The introduction of modern analytical techniques has uncovered their widespread presence in the environment and necessitated a reevaluation of their impact due to the discovery of toxic chlorinated dimer impurities such as dibenzo-p-dioxins and dibenzofurans in commercial formulations (Ahlborg & Thunberg, 1980).
Degradation by Biological Agents : The degradation of chlorophenoxy acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), by biological agents has been studied to explore effective removal methods from the environment. This research highlights the role of bacteria, fungi (especially white-rot basidiomycetes), and the specific enzymes and genes involved in the biodegradation process. These findings emphasize the potential for biological decomposition as a method for mitigating the environmental impact of these herbicides (Serbent et al., 2019).
Photophysical Properties and Applications
Phthalocyanines : Research into novel indium(III) phthalocyanines substituted with various groups, including methoxyphenylthio and phenoxy derivatives, has been conducted to explore their photophysical properties. These studies assess fluorescence behavior, electronic properties, and potential applications in areas such as humidity sensing. The investigation into the solvent effects and the substituent impact on these properties offers insights into the versatility and applicability of phthalocyanines in technological applications (Keskin et al., 2016).
Potential for Environmental and Health Risk Assessment
Toxicity and Carcinogenicity : Studies on the human carcinogenicity of related compounds, such as 2,4-D, provide a framework for understanding the potential health risks associated with exposure to chlorophenoxy acids and their derivatives. These investigations highlight the importance of considering the environmental and health impacts of such chemicals, guiding regulatory and safety assessment processes (Ibrahim et al., 1991).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information regarding how such factors impact the action of this compound is currently unavailable .
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-16-12-15(17(23-2)11-14(16)19)20-18(21)9-6-10-24-13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKOCSQJAZNTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)



![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)

![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)


![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)

